molecular formula C20H21N3O3S2 B2911716 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 421578-01-0

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2911716
CAS No.: 421578-01-0
M. Wt: 415.53
InChI Key: OQPKDGHGLJVEQM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3-allyl substituent on the pyrimidine ring, a 6-ethyl group, and a 4-oxo moiety. The thioether linkage connects the core to an N-(4-methoxyphenyl)acetamide group, which introduces electron-donating methoxy functionality.

Properties

IUPAC Name

2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-4-10-23-19(25)16-11-15(5-2)28-18(16)22-20(23)27-12-17(24)21-13-6-8-14(26-3)9-7-13/h4,6-9,11H,1,5,10,12H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPKDGHGLJVEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyl and Ethyl Groups: These groups can be introduced via alkylation reactions using reagents like allyl bromide and ethyl iodide.

    Thioether Formation: The thioether linkage is formed by reacting the thieno[2,3-d]pyrimidine derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the thioether with 4-methoxyphenylacetic acid under amide coupling conditions, often using reagents like EDCI and HOBt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring and the thieno[2,3-d]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Conditions vary depending on the specific substitution but can include reagents like halogens, nucleophiles, and catalysts.

Major Products

The major products depend on the specific reactions but can include oxidized derivatives, reduced alcohols, and substituted aromatic or thieno[2,3-d]pyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the thieno[2,3-d]pyrimidine core is known for its activity against certain enzymes and receptors, making this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in areas like oncology and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, compounds with a thieno[2,3-d]pyrimidine core can interact with various molecular targets, including enzymes and receptors, through binding interactions that inhibit or modulate their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Pyrimidine Substituents Acetamide Substituent Molecular Weight Melting Point (°C) Yield (%) Reference
Target Compound: 2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide 3-Allyl, 6-Ethyl, 4-Oxo 4-Methoxyphenyl Not provided N/A N/A -
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide 3-Phenyl, 6-Ethyl, 4-Oxo 4-Nitrophenyl Not provided N/A N/A 378775-68-9
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxyphenyl)acetamide 3-Ethyl, 5,6-Dimethyl, 4-Oxo 2-Methoxyphenyl Not provided N/A N/A MFCD02231082
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-Methyl, 6-Oxo 2,3-Dichlorophenyl 344.21 230–232 80 C13H11Cl2N3O2S
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide 4-Methyl, 6-Oxo 2,4,6-Trichlorophenyl 379.66 >258 76 C13H10Cl3N3O2S

Key Observations:

6-Ethyl and 4-Oxo groups are conserved in analogs (e.g., ), suggesting these moieties are critical for maintaining the planar geometry of the thienopyrimidine core .

Acetamide Aryl Group Modifications :

  • The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing 4-nitrophenyl () or chlorophenyl groups (). These differences could modulate solubility and metabolic stability .
  • Chlorinated aryl substituents () correlate with higher melting points (>230°C), likely due to increased molecular symmetry and halogen-mediated crystal packing .

Research Findings and Implications

  • Physicochemical Trends : Chlorinated derivatives exhibit higher molecular weights and melting points compared to methoxy/nitro-substituted analogs, highlighting the role of halogenation in solid-state properties .
  • Synthetic Feasibility: The use of sodium methylate or triethylamine as bases () and alkylation with chloroacetamides () are scalable strategies for synthesizing thienopyrimidine acetamides .

Biological Activity

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O3S2C_{20}H_{21}N_{3}O_{3}S_{2}, with a molecular weight of approximately 415.53 g/mol. The structure includes functional groups such as thioether and acetamide, contributing to its unique chemical properties.

Antimicrobial Activity

Studies have indicated that compounds with thieno[2,3-d]pyrimidine structures exhibit antimicrobial properties. For instance, derivatives of this class have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.

Anticancer Properties

Research has demonstrated that this compound may possess anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. A notable study reported that related thieno[2,3-d]pyrimidines exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential role in cancer therapy.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to growth and metabolism. Inhibition of PI3K could lead to reduced proliferation of cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antibacterial potency.
    CompoundMIC (µg/mL)Activity
    Compound A32Moderate
    Compound B16Strong
  • Cytotoxicity Assay : In another investigation, the cytotoxic effects of the compound were tested on HeLa cells using an MTT assay. The results showed a dose-dependent decrease in cell viability.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    5050
    10020

The biological activity of this compound can be attributed to its interaction with target proteins involved in cellular processes. For instance:

  • Apoptosis Induction : The activation of caspases leads to programmed cell death in cancer cells.
  • Enzyme Interaction : By inhibiting enzymes like PI3K, the compound disrupts critical signaling pathways necessary for tumor growth.

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